![molecular formula C24H25ClN6 B2467545 N4-(4-Chlorphenyl)-N6-Cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamin CAS No. 946348-56-7](/img/structure/B2467545.png)

N4-(4-Chlorphenyl)-N6-Cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

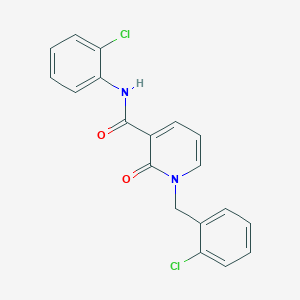

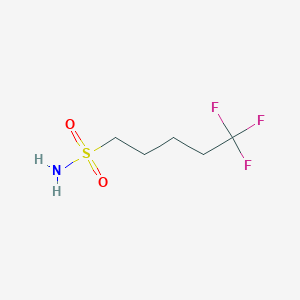

N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C24H25ClN6 and its molecular weight is 432.96. The purity is usually 95%.

BenchChem offers high-quality N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Biologische Aktivität: Diese Verbindung hemmt die cyclin-abhängigen Kinasen 4 (CDK4) und 6 (CDK6), die eine entscheidende Rolle im Zellzyklusfortschritt spielen. CDK4/6-Inhibitoren stören Signale, die die Proliferation von Krebszellen stimulieren .

- Klinische Relevanz: Bemerkenswerterweise wurde Palbociclib, ein CDK4/6-Inhibitor, von Pfizer als Brustkrebsmedikament entwickelt. Ein weiteres vielversprechendes Molekül ist Dilmapimod, das eine potenzielle Aktivität gegen rheumatoide Arthritis zeigt .

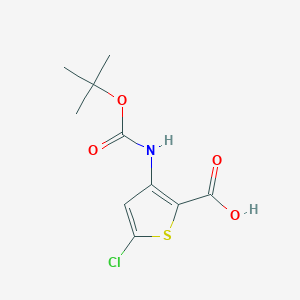

- Thiazolopyrimidin-Derivate: Neuartige Thiazolopyrimidin-Derivate, einschließlich derer, die mit unserer Verbindung verwandt sind, haben eine hervorragende Antikrebsaktivität gezeigt. Zum Beispiel hemmte Verbindung 16 CDK-Enzyme, was zu Apoptose in Krebszellen führte .

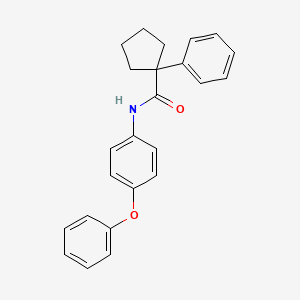

- Synthetische Derivate: Unter den synthetisierten Derivaten zeigte N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amin eine potente Anti-Tuberkulose-Aktivität mit einem minimalen Hemmkonzentrationswert (MIC90) von 0,488 µM. Wichtig ist, dass es für normale Zellen nicht zytotoxisch war .

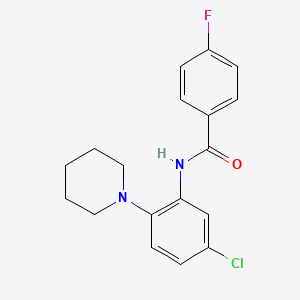

- N-(4-(4-Bromphenyl)thiazol-2-yl)-2-Chlooracetamide-Derivate: Bemühungen zur Bekämpfung von antimikrobieller und antikanker-Medikamentenresistenz haben zur Untersuchung dieser Derivate geführt. Ihre pharmakologischen Aktivitäten werden untersucht .

Hemmung von CDK4/6

Antikrebsaktivität

Anti-Tuberkulose-Aktivität

Pharmakologische Erkundung

Wirkmechanismus

Target of Action

The primary target of N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a protein that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .

Mode of Action

N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition results in a decrease in the proliferation of cancer cells, as EGFR-TK is often overexpressed in various types of cancers .

Biochemical Pathways

The inhibition of EGFR-TK by N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine affects various downstream pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival and proliferation . By inhibiting EGFR-TK, this compound can disrupt these pathways and thus inhibit the growth and proliferation of cancer cells .

Pharmacokinetics

The compound’s effectiveness against cancer cells suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine’s action include the inhibition of cancer cell proliferation and the induction of apoptosis . This is achieved through the inhibition of EGFR-TK and the subsequent disruption of downstream signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can influence the compound’s binding to its target .

Biochemische Analyse

Biochemical Properties

Pyrazolo[3,4-d]pyrimidines have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions .

Cellular Effects

Related pyrazolo[3,4-d]pyrimidines have shown cytotoxic activities against various cancer cell lines .

Molecular Mechanism

Related pyrazolo[3,4-d]pyrimidines have been found to inhibit certain kinases, which could lead to changes in gene expression .

Eigenschaften

IUPAC Name |

4-N-(4-chlorophenyl)-6-N-cycloheptyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6/c25-17-12-14-19(15-13-17)27-22-21-16-26-31(20-10-6-3-7-11-20)23(21)30-24(29-22)28-18-8-4-1-2-5-9-18/h3,6-7,10-16,18H,1-2,4-5,8-9H2,(H2,27,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUROWDYKQACTEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2467462.png)

![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/new.no-structure.jpg)

![2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine](/img/structure/B2467475.png)

![N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2467478.png)

![2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2467482.png)

![N-(2-methoxyethyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2467483.png)